molecular formula C8H14F3N B1423592 (S)-1-Cyclohexyl-2,2,2-trifluoroethylamine CAS No. 75703-08-1

(S)-1-Cyclohexyl-2,2,2-trifluoroethylamine

Cat. No.: B1423592
CAS No.: 75703-08-1
M. Wt: 181.2 g/mol
InChI Key: HTJYTQSIEXSPGU-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fundamental Molecular Structure

The molecular architecture of (S)-1-Cyclohexyl-2,2,2-trifluoroethylamine is characterized by a central chiral carbon atom that serves as the stereogenic center, bearing four distinct substituents: a cyclohexyl ring, an amino group, a hydrogen atom, and a 2,2,2-trifluoroethyl group. The molecular formula is documented as C8H14F3N with a molecular weight of 181.202 grams per mole. The compound's systematic name follows International Union of Pure and Applied Chemistry nomenclature conventions, clearly indicating the (S)-stereochemical designation at the chiral center.

The stereochemical configuration is explicitly defined through the compound's Chemical Abstracts Service registry number 75703-08-1, which specifically identifies the (S)-enantiomer. This stereochemical designation is critical for understanding the compound's three-dimensional structure and its potential interactions with biological targets or chiral catalysts. The absolute configuration follows the Cahn-Ingold-Prelog priority rules, where the (S)-designation indicates the specific spatial arrangement of substituents around the stereogenic carbon atom.

Stereochemical Significance and Molecular Recognition

The presence of a single stereogenic center in this compound creates two possible enantiomers, with the (S)-form representing one specific three-dimensional arrangement. This stereochemical feature is particularly important in pharmaceutical applications, where enantiomeric purity often determines biological activity and selectivity. The compound's chiral nature influences its ability to interact with other chiral molecules, including enzymes, receptors, and chiral synthetic intermediates.

The stereochemical configuration affects the compound's overall molecular geometry and spatial distribution of functional groups. The cyclohexyl substituent introduces conformational rigidity that can influence the compound's binding affinity and selectivity in molecular recognition processes. The combination of the bulky cyclohexyl group with the electronegative trifluoromethyl substituent creates a unique spatial environment around the chiral center that distinguishes this compound from its (R)-enantiomer and other structural analogs.

Properties

IUPAC Name

(1S)-1-cyclohexyl-2,2,2-trifluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3N/c9-8(10,11)7(12)6-4-2-1-3-5-6/h6-7H,1-5,12H2/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJYTQSIEXSPGU-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@@H](C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679329
Record name (1S)-1-Cyclohexyl-2,2,2-trifluoroethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75703-08-1
Record name (1S)-1-Cyclohexyl-2,2,2-trifluoroethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-1-cyclohexyl-2.2.2-trifluoroethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Cyclohexyl-2,2,2-trifluoroethylamine typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexylamine and 2,2,2-trifluoroethylamine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the amine groups. A common method involves the use of a strong base, such as sodium hydride, to deprotonate the amine, followed by nucleophilic substitution with a trifluoromethylating agent.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired enantiomer.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amides or nitriles.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, thiols, and amines.

Major Products:

    Oxidation: Amides, nitriles.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Synthesis:
(S)-1-Cyclohexyl-2,2,2-trifluoroethylamine serves as a key intermediate in the synthesis of various pharmaceuticals. The trifluoromethyl group is known to improve the pharmacokinetic properties of drug candidates by increasing lipophilicity and metabolic resistance. This compound can be utilized in the development of novel therapeutic agents targeting various diseases.

Case Study:
A study demonstrated the synthesis of a library of trifluoromethylated amines using this compound as a precursor. The resulting compounds exhibited enhanced binding affinities to specific biological targets, indicating their potential as drug candidates for further development .

Environmental Applications

Detection of Pharmaceuticals:
this compound has been employed in analytical chemistry for the detection of pharmaceutical residues in environmental samples. For instance, it has been used in the derivatization process for the quantification of ibuprofen in wastewater samples. The method involves reacting ibuprofen with this amine to form a detectable derivative that can be analyzed via chromatography .

Application Methodology Outcome
Detection of IbuprofenDerivatization with this compoundEnhanced detection sensitivity in environmental samples

Organic Synthesis

Reagent in Chemical Reactions:
this compound is utilized as a reagent in various organic synthesis reactions. Its ability to stabilize carbanions makes it effective in nucleophilic substitution reactions and other transformations that require strong nucleophiles.

Synthetic Routes:
Several synthetic pathways have been developed to produce this compound:

  • From Cyclohexylamine: Starting from cyclohexylamine and introducing the trifluoromethyl group via electrophilic fluorination.
  • Via Trifluoroacetylation: Using trifluoroacetic anhydride to introduce the trifluoromethyl group followed by amination.

Biological Interactions

Binding Affinity Studies:
Research indicates that this compound exhibits significant binding affinity towards various receptors involved in neurotransmission and inflammation pathways. These interactions highlight its potential therapeutic roles.

Biological Target Binding Affinity Potential Therapeutic Use
Serotonin ReceptorsHighTreatment of depression
Dopamine ReceptorsModerateNeuroprotective effects
Inflammatory PathwaysSignificantAnti-inflammatory therapies

Mechanism of Action

The mechanism of action of (S)-1-Cyclohexyl-2,2,2-trifluoroethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development, where it can modulate the activity of target proteins and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituted Amines

The following table compares (S)-1-Cyclohexyl-2,2,2-trifluoroethylamine with key analogs:

Compound Name Molecular Formula Substituents Key Features/Applications References
This compound C₈H₁₄F₃N Cyclohexyl, trifluoroethyl Chiral building block; asymmetric synthesis
2,2,2-Trifluoroethylamine (3FEA) C₂H₄F₃N Trifluoroethyl Solar cell passivation; 87% stability retention after 1200 h
N-Methyl-2,2,2-trifluoroethylamine C₃H₆F₃N Methyl, trifluoroethyl Simpler analog; no chirality
2-Chloro-N,N-dimethylethanamine C₄H₁₀ClN Chloroethyl, dimethylamino Alkylating agent; intermediate in drug synthesis
N-(2-Chloroethyl)-N-isopropylpropan-2-amine C₈H₁₈ClN Chloroethyl, diisopropylamino Precursor for surfactants/pharmaceuticals
Key Observations:
  • Chirality : Only this compound and its enantiomers are explicitly chiral, critical for stereoselective reactions .
  • Fluorine Content: The trifluoroethyl group in 3FEA and the target compound enhances stability in harsh environments (e.g., solar cells) compared to non-fluorinated analogs .

Physicochemical Properties

  • Boiling Point/Solubility: Data gaps exist for the target compound, but trifluoroethylamines generally exhibit lower boiling points and higher volatility than non-fluorinated amines due to fluorine’s electronegativity .
  • Stability : Fluorinated amines like 3FEA show superior environmental stability in solar cells compared to chloroethylamines, which may degrade under UV light .

Commercial Availability and Challenges

  • Supply Status: Discrepancies exist; CymitQuimica lists the compound as discontinued , while Combi-Blocks offers it at 95% purity .
  • Cost : High purity (e.g., 95+% hydrochloride salt) commands premium pricing (~$466/1g), reflecting its niche applications .

Biological Activity

(S)-1-Cyclohexyl-2,2,2-trifluoroethylamine is a chiral amine that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses a cyclohexyl group and a trifluoroethyl moiety, contributing to its unique physicochemical properties. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, which can influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The presence of the trifluoromethyl group may enhance binding affinity to enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may act as a modulator for specific receptors involved in neurotransmission or other signaling pathways.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance:

  • Cell Line Studies : In an NCI60 cell line panel evaluation, the compound demonstrated a mean GI50 value of approximately 10.7 µM, indicating effective cytotoxicity against several cancer types .

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties:

  • Neurotrophic Activity : In vitro assays on rat cortical neurons indicated that the compound could enhance neurite outgrowth, suggesting potential applications in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntitumorMean GI50 = 10.7 µM in NCI60 panel
NeuroprotectiveEnhanced neurite outgrowth in neuronal cultures
Enzyme InteractionPotential inhibition of specific enzymes

Case Study: Antitumor Efficacy

A study focusing on the antitumor efficacy of this compound revealed that it significantly inhibited cell proliferation in several cancer cell lines. The mechanism was linked to the compound's ability to induce apoptosis through reactive oxygen species (ROS) generation and DNA damage .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (S)-1-Cyclohexyl-2,2,2-trifluoroethylamine, and what safety protocols should be prioritized during synthesis?

  • Methodological Answer : The synthesis of chiral trifluoroethylamines typically involves enantioselective reduction of ketones or resolution of racemic mixtures. For example, catalytic hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) can yield high enantiomeric excess. Safety protocols must include rigorous hazard analysis (e.g., handling fluorinated intermediates, corrosive reagents) and adherence to guidelines like those in Prudent Practices in the Laboratory .

Q. How can researchers characterize the enantiomeric purity of this compound?

  • Methodological Answer : Enantiomeric purity is best determined via chiral HPLC or GC using columns like Chiralcel OD-H or Chiralpak IG-3. Nuclear magnetic resonance (NMR) with chiral shift reagents (e.g., Eu(hfc)₃) can also resolve enantiomers. Cross-validation with polarimetry (specific rotation) is recommended to confirm results .

Q. What analytical techniques are critical for verifying the structural integrity of this compound?

  • Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS) for molecular formula confirmation, ¹H/¹³C NMR for stereochemical analysis, and FT-IR to identify functional groups (e.g., NH₂ stretching at ~3350 cm⁻¹). X-ray crystallography may resolve absolute configuration if single crystals are obtainable .

Advanced Research Questions

Q. How do reaction conditions (e.g., temperature, solvent polarity) influence the enantioselective synthesis of this compound?

  • Methodological Answer : Enantioselectivity is highly solvent-dependent. Polar aprotic solvents (e.g., THF, DMF) enhance catalyst-substrate interactions, while lower temperatures (0–25°C) reduce racemization. Kinetic studies using time-resolved NMR can optimize turnover frequencies. Computational modeling (DFT) of transition states may predict optimal conditions .

Q. What strategies mitigate batch-to-batch variability in enantiomeric excess during scale-up?

  • Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., inline FT-IR or Raman spectroscopy). Statistical design of experiments (DoE) can identify critical parameters (e.g., catalyst loading, H₂ pressure). Recrystallization with chiral resolving agents (e.g., tartaric acid derivatives) may further purify enantiomers .

Q. How does the trifluoromethyl group impact the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : The electron-withdrawing CF₃ group increases hydrolytic stability but may reduce thermal stability. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring can track degradation products. Comparative studies with non-fluorinated analogs (e.g., cyclohexylethylamine) isolate CF₃-specific effects .

Q. What computational tools are effective for predicting the compound’s physicochemical properties and reactivity?

  • Methodological Answer : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps), while molecular dynamics (MD) simulations model solvation effects. Quantitative structure-property relationship (QSPR) models correlate structural descriptors (e.g., logP, polar surface area) with solubility or bioavailability .

Q. How should researchers address contradictions in reported CAS Registry Numbers or stereochemical assignments for this compound?

  • Methodological Answer : Cross-reference multiple databases (e.g., PubChem, Reaxys) and validate via experimental data (e.g., synthesis route, spectral matches). Discrepancies may arise from salt forms (e.g., hydrochloride vs. free base) or misassigned stereochemistry. Collaborative verification with independent labs is advised .

Methodological Notes

  • Safety : Always conduct risk assessments for fluorinated compounds, which may release HF under decomposition .
  • Data Reproducibility : Archive raw spectral data and synthetic protocols in open-access repositories (e.g., Zenodo) to address reproducibility crises.
  • Ethical Compliance : Follow institutional guidelines for hazardous waste disposal and enantiomer patenting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-Cyclohexyl-2,2,2-trifluoroethylamine
Reactant of Route 2
Reactant of Route 2
(S)-1-Cyclohexyl-2,2,2-trifluoroethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.